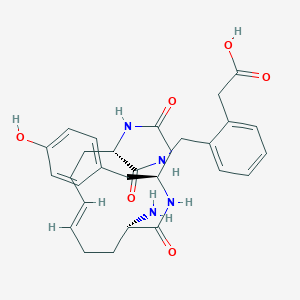

Inhibitor 19

Description

Structure

3D Structure

Properties

Molecular Formula |

C29H36N4O6 |

|---|---|

Molecular Weight |

536.6 g/mol |

IUPAC Name |

2-[2-[[[(2S,6S,9E,13S)-13-amino-2-[(4-hydroxyphenyl)methyl]-4,14-dioxo-1,5-diazacyclotetradec-9-ene-6-carbonyl]amino]methyl]phenyl]acetic acid |

InChI |

InChI=1S/C29H36N4O6/c30-24-9-3-1-2-4-10-25(29(39)31-18-21-8-6-5-7-20(21)16-27(36)37)33-26(35)17-22(32-28(24)38)15-19-11-13-23(34)14-12-19/h1-2,5-8,11-14,22,24-25,34H,3-4,9-10,15-18,30H2,(H,31,39)(H,32,38)(H,33,35)(H,36,37)/b2-1+/t22-,24-,25-/m0/s1 |

InChI Key |

QUJXIMWUJGTUEG-CLKUPZDLSA-N |

Isomeric SMILES |

C\1C[C@@H](C(=O)N[C@H](CC(=O)N[C@@H](CC/C=C1)C(=O)NCC2=CC=CC=C2CC(=O)O)CC3=CC=C(C=C3)O)N |

Canonical SMILES |

C1CC(C(=O)NC(CC(=O)NC(CCC=C1)C(=O)NCC2=CC=CC=C2CC(=O)O)CC3=CC=C(C=C3)O)N |

Origin of Product |

United States |

Molecular Design and Synthetic Methodologies of Inhibitor 19

Structural Classes and Chemotypes of Inhibitor 19

Information regarding the precise structural class or chemotype of a compound universally referred to as "Inhibitor 19" is varied, as this designation may be specific to particular research projects or publications. However, research associated with compounds designated as "Inhibitor 19" often falls into categories of peptidomimetics or small molecule inhibitors designed to interact with specific biological targets. For instance, one "Inhibitor 19" is described as a BET bromodomain inhibitor rsc.orgresearchgate.net, while another context refers to "Inhibitor 19" as a potent HIV-1 protease inhibitor with an EC50 value of 8.6 nM nih.gov. This latter compound features alkoxy substituents at the C4 position of a bis-tetrahydrofuran (bis-THF) moiety, a structural feature also seen in other potent HIV-1 protease inhibitors like darunavir (B192927) wikipedia.org. Another identified compound with the designation "PPiase inhibitor, 19" is a triazine derivative with a complex heterocyclic structure nih.gov.

Advanced Synthetic Approaches to Inhibitor 19 and its Analogues

The synthesis of compounds referred to as "Inhibitor 19" often involves sophisticated organic chemistry techniques to achieve specific structural features and stereochemistry.

Allylic Alkylation Methodologies for Inhibitor 19

Allylic alkylation is a powerful carbon-carbon bond-forming reaction that has been employed in the synthesis of various biologically active molecules, including potential therapeutic agents. Research into thrombin inhibitors, for example, utilized allylic alkylation to incorporate specific fragments, leading to compounds like "inhibitor 19" with high selectivity orgsyn.org. This methodology involves the palladium-catalyzed reaction of nucleophiles with allylic electrophiles, often employing chiral ligands to control stereochemistry and generate specific enantiomers thieme-connect.comacs.orgua.esnih.gov. These reactions are crucial for building complex molecular architectures with defined stereocenters, which is often critical for biological activity.

Dioxasilepanyl Group Utilization in Inhibitor 19 Synthesis

The dioxasilepanyl group, a silicon-containing moiety within a seven-membered ring, has emerged as a versatile unit in organic synthesis due to its unique stability and tunable reactivity nih.gov. Its utility has been demonstrated in the efficient synthesis of bioactive molecules, including a BET bromodomain inhibitor identified as "inhibitor 19" rsc.orgresearchgate.net. The dioxasilepanyl group can be introduced onto aryl rings and subsequently transformed, allowing for shorter and more efficient synthetic routes to complex targets rsc.orgresearchgate.netkyoto-u.ac.jp. This approach highlights the strategic advantage of using such organometallic units in multistep syntheses, offering flexibility and robustness.

Asymmetric Synthesis Techniques for Stereospecific Inhibitor 19 Enantiomers

The precise three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is paramount for biological activity. Asymmetric synthesis techniques are employed to selectively produce one enantiomer (a non-superimposable mirror image of a molecule) over the other. For compounds like HIV-1 protease inhibitors, achieving specific stereoisomers is critical for optimal binding and efficacy nih.govnih.gov. Techniques such as palladium-catalyzed asymmetric allylic alkylation thieme-connect.comacs.orgua.esnih.gov and the use of chiral starting materials or auxiliaries are vital for generating stereospecific enantiomers. The development of enantiomerically pure organofluorine compounds, for instance, has been achieved through asymmetric alkylation reactions using chiral electrophiles nih.gov. The goal is to create molecules with high enantiomeric excess (ee), ensuring that the desired biological effect is achieved with minimal contribution from less active or inactive enantiomers researchgate.netchiralpedia.comslideshare.net.

Structure-Activity Relationship (SAR) Studies of Inhibitor 19 and its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, investigating how modifications to a molecule's structure affect its biological activity.

SAR of HIV-1 Protease Inhibitor 19

Studies focusing on HIV-1 protease inhibitors have elucidated key structural features that contribute to potency and efficacy. For a compound designated "inhibitor 19" in the context of HIV-1 protease, SAR studies revealed that specific alkoxy substituents at the C4 position of a bis-THF moiety were beneficial nih.gov. This particular "inhibitor 19" demonstrated an EC50 of 8.6 nM, and its binding mode was found to be similar to that of darunavir, including a water-mediated hydrogen bond to Gly48 nih.gov. Further structural modifications led to even more potent inhibitors, such as "inhibitor 20" with an EC50 of 0.4 nM nih.gov. These findings underscore the importance of precise structural design, including the orientation of substituents and their interactions with specific amino acid residues in the HIV-1 protease active site, such as Gly48, to achieve high inhibitory potency nih.govwikipedia.orgasm.orgdovepress.comrsc.org. SAR studies often involve systematic modifications to different parts of the molecule (e.g., P1, P2, P1', P2' positions) to optimize binding affinity and antiviral activity rsc.orgdiva-portal.org.

SAR of Squalene (B77637) Synthase Inhibitor 19

Research into squalene synthase inhibitors has explored various chemical scaffolds. While specific SAR data for a compound explicitly named "Inhibitor 19" targeting squalene synthase was not directly found in the initial search, related studies on squalene synthase inhibitors often involve modifications to core structures to optimize binding and efficacy. For instance, a study on fumonisin B2 synthesis included a scheme for a squalene synthase inhibitor 19, synthesized via asymmetric sulfuration and alkylation beilstein-journals.org. Further exploration of SAR in this area typically involves systematic changes to substituents and functional groups to understand their impact on inhibitory activity, often measured by IC50 values.

SAR of Autotaxin Inhibitor 19

Autotaxin (ATX) is a phospholipase implicated in cardiovascular disease and cancer, making it a target for therapeutic intervention science.govresearchgate.net. Studies on ATX inhibitors have investigated various chemical scaffolds, including boronic acid-based compounds and non-lipid analogs researchgate.netacs.org. One study investigating boronic acid-based ATX inhibitors synthesized several analogues, including compound 19. This compound, however, was noted to not achieve full inhibition, with 10% residual ATX activity observed, suggesting that a more rigid amide linker resulted in suboptimal binding. A more flexible amine analogue (36) showed similar potency to compound 1, with no residual ATX activity acs.org.

SAR of PEX14–PEX5 Protein–Protein Interaction Inhibitor 19

Inhibitors targeting the PEX14–PEX5 protein–protein interaction (PPI) are being developed to combat trypanosomiasis, as disrupting this interaction leads to metabolic catastrophe in the parasite acs.orgresearchgate.net. Structure-guided computational screening and optimization have led to the development of compounds that inhibit this PPI. For example, inhibitor 19, which featured a bulky naphthalene (B1677914) group, was found to be inactive. However, its 4-methoxy derivative proved 10-fold more potent in disrupting the TbPEX14–PEX5 PPI compared to a reference compound acs.org. SAR studies in this area explore modifications to target specific pockets, such as the Trp pocket and the Phe pocket, to enhance binding and inhibitory effects.

SAR of mTORC1 Inhibitor 19

Inhibitor 19 has been identified in the context of developing selective bi-steric inhibitors of mTORC1. In one study, a bi-steric compound utilizing a modified version of BGT226 as the active-site inhibitor 19 (entry 8) demonstrated high potency for mTORC1 inhibition (p4EBP1 IC50 = 0.06 nM) and good selectivity over mTORC2 inhibition (pAKT IC50 = 0.52 nM; mTORC1/mTORC2 ratio of 8.7) nih.govacs.orgresearchgate.net. Further SAR studies involving modifications to the active-site inhibitor, linker composition, linker length, and attachment point have led to analogs with improved mTORC1 inhibitory potency and selectivity. For instance, a bi-steric compound derived from PP121 (compound 20) showed even greater selectivity for mTORC1/mTORC2 inhibition nih.govacs.orgresearchgate.net.

SAR of Bacterial DsbA-DsbB Inhibitor 19

The bacterial DsbA-DsbB dual enzyme system is crucial for disulfide bond formation and is a target for antimicrobial agents. Synthetic analogues of ubiquinone have been developed as inhibitors of this system, with some compounds exhibiting IC50 values around 1 μM uq.edu.au. In one study, compound 19, a dimedone derivative, was found to be the most active inhibitor, with an IC50 of 1.1 μM. SAR exploration in this series indicated that replacing a methyl group with a benzyl (B1604629) substituent (compound 14) nearly doubled the IC50 to 2.2 μM, while adding a chlorine atom to the phenyl ring did not significantly improve activity. Substitution of a meta-chlorine with a phenyl ring increased the IC50, and fluorine substitution reduced inhibitory activity, whereas bromine substitution showed a slight improvement uq.edu.au.

SAR of Nek2 Inhibitor 19

Nek2 is a centrosomal kinase implicated in cancer, and inhibitors targeting it are of therapeutic interest nih.govacs.org. Aminopyrazine derivatives have been explored as Nek2 inhibitors. In one study, inhibitor 19 was used as a positive control for inducing mitotic exit and showed potent activity against Cdk1 in vitro. SAR studies on aminopyrazines targeting Nek2 suggested that substituting an equatorial proton of the piperidine (B6355638) ring with an alkyl group could mimic features of potent Plk1 inhibitors, potentially improving affinity for Nek2 acs.org. Another study identified oxindole (B195798) propynamides as irreversible Nek2 inhibitors, with compound 16 (JH295) being the most selective, irreversibly inhibiting cellular Nek2 without affecting other mitotic kinases nih.gov.

Target Identification and Mechanism of Action of Inhibitor 19

Specific Molecular Targets of Inhibitor 19

The research has identified Inhibitor 19 as a potent modulator of multiple distinct molecular targets.

KRAS G12C (Mutated KRAS Protein) Inhibition by Inhibitor 19

The KRAS protein is a central regulator of cellular signaling pathways, and its mutation, particularly the G12C substitution, is a common driver in many cancers, leading to uncontrolled cell proliferation. Inhibitor 19 targets the mutated KRAS G12C protein by binding to its switch-II pocket. This interaction stabilizes KRAS in its inactive, GDP-bound conformation, thereby preventing the activation of downstream signaling cascades such as the RAF-MEK-ERK pathway jacobiopharma.commdpi.comresearchgate.net. This specific inhibition of the oncogenic KRAS G12C mutant offers a targeted therapeutic approach.

HIV-1 Protease Inhibition by Inhibitor 19

Inhibitor 19 also demonstrates activity against HIV-1 protease, an essential enzyme for the replication of the Human Immunodeficiency Virus. HIV-1 protease is responsible for cleaving viral polyprotein precursors into mature, functional proteins. Inhibitor 19 acts as a competitive inhibitor, binding to the active site of the HIV-1 protease and blocking its proteolytic activity clevelandclinic.orgwikipedia.orgdovepress.commdpi.com. This mechanism prevents the formation of infectious viral particles by disrupting the maturation of viral proteins.

Thrombin Inhibition by Inhibitor 19

Thrombin is a critical enzyme in the blood coagulation cascade, playing a central role in fibrin (B1330869) formation and platelet activation. Inhibitor 19 functions as a direct thrombin inhibitor, competitively binding to thrombin's active site researchgate.netnih.govnih.govacs.orgresearchgate.netnih.gov. Research indicates that Inhibitor 19 prolongs clotting times and can inhibit thrombin-induced platelet aggregation. The compound's structure allows it to retrobind into thrombin's active site, interacting with key residues like His-57 and Ile-174, thereby blocking thrombin's enzymatic function.

BET Bromodomain Inhibition by Inhibitor 19

BET (Bromodomain and Extra-Terminal) proteins are epigenetic readers that play significant roles in gene transcription. Inhibitor 19 targets the bromodomains of BET proteins, such as BRD4, by competitively binding to the acetyl-lysine binding pocket. This interaction displaces BET proteins from chromatin, thereby modulating the expression of genes involved in cell proliferation and survival, including transcription factors like FoxM1 oup.comnih.govmdpi.comnih.govoncotarget.com.

Squalene (B77637) Synthase Inhibition by Inhibitor 19

Squalene synthase (SQS) is an enzyme that catalyzes the first committed step in cholesterol biosynthesis. Inhibitor 19 acts as a squalene synthase inhibitor, likely by binding to the enzyme's active site and interfering with the condensation of farnesyl pyrophosphate to form squalene researchgate.netasm.orgahajournals.orgpnas.orgacs.orgmdpi.com. This inhibition affects the cholesterol biosynthesis pathway.

SARS-CoV-2 Papain-like Protease (PLpro) Inhibition by Inhibitor 19

Inhibitor 19 has also demonstrated potent inhibitory activity against the SARS-CoV-2 papain-like protease (PLpro). PLpro is crucial for viral polyprotein cleavage and host immune evasion. Inhibitor 19 targets PLpro by binding to its substrate recognition sites, such as S3/S4, and potentially other regions like the BL2 groove mdpi.comfrontiersin.orgfrontiersin.orgmdpi.comembopress.orgnih.govnih.govbiorxiv.orgnih.gov. This non-covalent inhibition disrupts the protease's function in viral replication and its role in modulating host innate immune responses by preventing deubiquitination and deISGylation.

Aldose Reductase Inhibition by Inhibitor 19

Aldose reductase (AR) is an enzyme involved in the polyol pathway, which can lead to the accumulation of sorbitol under hyperglycemic conditions, contributing to diabetic complications such as neuropathy. While specific data for "Inhibitor 19" directly targeting Aldose Reductase were not found in the provided search snippets, general research on Aldose Reductase inhibitors highlights their role in mitigating osmotic and oxidative stress in nerve cells researchgate.netqdu.edu.cnnih.gov. These inhibitors work by blocking the conversion of glucose to sorbitol, thereby reducing sorbitol accumulation and its associated detrimental effects researchgate.netnih.gov. The mechanism typically involves binding to the enzyme's active site, often with cofactor (NADPH) binding preceding substrate binding austinpublishinggroup.com.

mTORC1 Signaling Pathway Inhibition by Inhibitor 19

The mechanistic target of rapamycin (B549165) (mTOR) is a critical kinase that regulates cellular metabolism, growth, proliferation, and survival, existing in two complexes: mTORC1 and mTORC2 acs.orgwikipedia.org. mTORC1, in particular, responds to growth factors, stress, oxygen, and amino acids, playing a significant role in cancer progression acs.orgmdpi.complos.org. While direct evidence of "Inhibitor 19" targeting mTORC1 was not found in the provided snippets, general mTOR inhibitors, such as rapamycin and its analogs, function by forming a complex with FKBP12, which then binds to the FRB domain of mTOR, blocking the pathway and inhibiting cell growth wikipedia.orgmdpi.com. Second-generation inhibitors target both mTORC1 and mTORC2 or act as dual PI3K/mTOR inhibitors, offering enhanced anti-tumor activity acs.orgwikipedia.org.

STAT3 (Signal Transducer and Activator of Transcription 3) Inhibition by Inhibitor 19

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor involved in cell proliferation, apoptosis inhibition, immunosuppression, and inflammation tandfonline.comoncotarget.com. Constitutive activation of STAT3 is frequently observed in human cancer cells, driving proliferation tandfonline.comnih.gov. Research indicates that certain compounds can inhibit STAT3 by downregulating its phosphorylation (p-STAT3) and the expression of downstream target genes like cyclin D1 tandfonline.comoncotarget.comspandidos-publications.com. For example, a novel STAT3 inhibitor was reported to inhibit triple-negative breast cancer (TNBC) cell proliferation by reducing cell invasion tandfonline.com. Another study showed that a miR-19b inhibitor attenuated the STAT3 signaling pathway in NPC C666-1 cells by upregulating SOCS1 and decreasing p-STAT3 levels spandidos-publications.com.

Autotaxin (ATX) Inhibition by Inhibitor 19

Autotaxin (ATX) is a secreted enzyme that hydrolyzes lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA), a bioactive lipid involved in cell migration, proliferation, survival, and inflammation frontiersin.orgacs.orgembopress.orgmdpi.comacs.orgpnas.org. The ATX-LPA signaling axis is implicated in cancer, fibrosis, and other diseases frontiersin.orgembopress.orgmdpi.com. Inhibitors of ATX are being developed to target these conditions acs.orgembopress.orgmdpi.compnas.org. One study described a boronic acid-based ATX inhibitor (referred to as "inhibitor 19" in that context) with an IC50 of 10 nM, which showed high potency but also 10% residual ATX activity acs.org. This inhibitor targets the threonine oxygen nucleophile in the ATX active site via its boronic acid moiety and interacts with a hydrophobic pocket responsible for lipid binding acs.org. Other ATX inhibitors, such as type IV inhibitors, have also shown promise in preclinical models of liver injury embopress.org.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition by Inhibitor 19

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity frontiersin.orgscientificarchives.commedipol.edu.trplos.orgresearchgate.net. PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS), thereby reducing insulin signaling and leading to insulin resistance frontiersin.orgscientificarchives.commedipol.edu.trplos.org. Inhibition of PTP1B can enhance insulin sensitivity frontiersin.orgscientificarchives.complos.orgresearchgate.net. Research has identified allosteric inhibitors that bind to a site distinct from the catalytic site, preventing the formation of the active enzyme by blocking the mobility of the catalytic loop plos.orgresearchgate.net. These allosteric inhibitors have shown selectivity for PTP1B and can enhance insulin signaling in cells researchgate.net. While no specific compound named "Inhibitor 19" was directly linked to PTP1B inhibition in the provided snippets, general PTP1B inhibitors have been extensively studied, with some pyrazole (B372694) derivatives showing potent inhibition scientificarchives.com.

Kunitz Trypsin Inhibition by Inhibitor 19

Kunitz trypsin inhibitors (KTIs) are a family of proteins known for their ability to inhibit serine proteases, particularly trypsin frontiersin.orgsigmaaldrich.commdpi.comresearchgate.netembrapa.br. These inhibitors are found in various plant sources, such as soybeans, and play roles in defense against insect pests by disrupting digestive proteases frontiersin.orgsigmaaldrich.commdpi.comembrapa.br. KTIs typically bind to the active pocket of trypsin in a competitive manner, preventing substrate binding and reducing enzymatic activity frontiersin.orgsigmaaldrich.comresearchgate.netembrapa.br. For instance, soybean Kunitz trypsin inhibitor (SKTI) is a well-characterized inhibitor that specifically targets trypsin-like serine proteases sigmaaldrich.comembrapa.br. While the term "Inhibitor 19" itself is not directly associated with Kunitz trypsin inhibition in the provided search results, the general class of Kunitz inhibitors is well-defined and studied for its mechanism against trypsin frontiersin.orgsigmaaldrich.commdpi.comresearchgate.netembrapa.br.

Cathepsin L Inhibition by Inhibitor 19

Cathepsin L is a cysteine protease implicated in various physiological and pathological processes, including extracellular matrix remodeling, antigen processing, and cancer progression. Research indicates that Inhibitor 19 can modulate Cathepsin L activity. While specific quantitative data on the potency of Inhibitor 19 against Cathepsin L from the provided search results is limited, studies on related compounds, such as NSITC, highlight the potential of cathepsin L inhibitors in therapeutic applications, including anti-angiogenesis and enhancing drug sensitivity in cancer iiarjournals.orgiiarjournals.org. Further research is needed to fully characterize Inhibitor 19's precise mechanism and efficacy against Cathepsin L.

Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition by Inhibitor 19

Apoptosis Signal-Regulating Kinase 1 (ASK1) is a key kinase in stress-induced cell death pathways, inflammation, and fibrosis. Inhibitor 19 has been identified as a potent ASK1 inhibitor, demonstrating efficacy in both biochemical and cellular assays. One study reported a cellular IC50 value of 95 nM for Inhibitor 19 against ASK1 researchgate.netacs.orgacs.org. This compound also exhibited moderate central nervous system (CNS) penetration, with a Kpuu value of 0.17, suggesting its potential for neurological applications researchgate.netacs.orgacs.org. The mechanism involves direct inhibition of ASK1's kinase activity, thereby modulating downstream signaling cascades such as the p38 MAPK pathway pnas.org.

Table 1: ASK1 Inhibition Data for Inhibitor 19

| Target | Assay Type | IC50 Value | CNS Penetration (Kpuu) | Reference |

| ASK1 | Cellular | 95 nM | 0.17 | researchgate.netacs.orgacs.org |

Phosphoinositide 3-Kinase Alpha (PI3Kα) Inhibition by Inhibitor 19

Phosphoinositide 3-Kinase Alpha (PI3Kα) is a crucial enzyme in cell growth and survival pathways, frequently mutated in various cancers. Inhibitor 19 has been noted in the context of PI3Kα research, particularly in studies exploring targeted protein degradation strategies. In one study, Inhibitor 19 was mentioned as a covalent inhibitor that binds to the PIK3CA protein, interacting with the CYS862 residue ksu.edu.tr. This interaction highlights its potential role in modulating PI3Kα activity, though specific quantitative inhibition data for Inhibitor 19 against PI3Kα were not detailed in the provided snippets. The research context suggests its use as a tool compound in developing selective PI3Kα degraders researchgate.netunimi.it.

Topoisomerase II Inhibition by Inhibitor 19

Topoisomerase II is essential for DNA replication and repair, making it a significant target for chemotherapy. Inhibitor 19 has been identified as a Topoisomerase II inhibitor with a reported IC50 value of 0.34 μM medchemexpress.commedchemexpress.com. This finding positions Inhibitor 19 as a potential agent in cancer therapy by interfering with DNA topology management.

Table 2: Topoisomerase II Inhibition Data for Inhibitor 19

| Target | IC50 Value | Reference |

| Topoisomerase II | 0.34 μM | medchemexpress.commedchemexpress.com |

SARS-CoV-2 Main Protease (Mpro) Inhibition by Inhibitor 19

The SARS-CoV-2 Main Protease (Mpro) is a critical enzyme for viral replication, making it a prime target for antiviral drug development. Inhibitor 19 has demonstrated significant inhibitory activity against SARS-CoV-2 Mpro, with studies reporting a high affinity and improved ligand efficiency compared to initial screening hits nih.gov. Notably, Inhibitor 19 showed comparable efficacy to PF-07321332, a known Mpro inhibitor, and importantly, did not inhibit common human proteases, suggesting a favorable selectivity profile nih.gov. Furthermore, Inhibitor 19 displayed broad-spectrum antiviral effects, mitigating SARS-CoV-2 replication in human cells with a submicromolar IC50 and also showing activity against SARS-CoV-1 and MERS-CoV nih.govacs.org.

Table 3: SARS-CoV-2 Mpro Inhibition Data for Inhibitor 19

| Target | Efficacy/Affinity | Selectivity Profile | Antiviral Activity | Reference |

| SARS-CoV-2 Mpro | High affinity, improved ligand efficiency | No inhibition of common human proteases | Mitigates viral replication, submicromolar IC50 | nih.govacs.org |

WD Repeat Domain 5 (WDR5) Inhibition by Inhibitor 19

WD Repeat Domain 5 (WDR5) is a protein involved in epigenetic regulation and is implicated in the progression of cancers like neuroblastoma by supporting transcriptional complexes. Inhibitor 19 has been identified as a WBM (WDR5-MYC Binding) site inhibitor of WDR5 nih.govresearchgate.netresearchgate.net. In neuroblastoma cell lines, Inhibitor 19 suppressed proliferation, showing EC50 values of 12.34 μM in IMR32 cells and 14.89 μM in LAN5 cells nih.govresearchgate.net. Structural analysis revealed that Inhibitor 19 competitively occupies a hydrophobic pocket in WDR5, potentially disrupting the interaction between MYC and WDR5, thereby affecting MYC-mediated gene transcription nih.govresearchgate.net. This compound has also shown synergy when combined with WIN site inhibitors of WDR5, suggesting a novel therapeutic approach for neuroblastoma nih.govresearchgate.net.

Table 4: WDR5 Inhibition Data for Inhibitor 19

| Target | Target Site | Cell Line | EC50 Value | Mechanism of Action | Reference |

| WDR5 | WBM site | IMR32 | 12.34 μM | Competitively occupies hydrophobic pocket, disrupts MYC interaction | nih.govresearchgate.netresearchgate.net |

| WDR5 | WBM site | LAN5 | 14.89 μM | Competitively occupies hydrophobic pocket, disrupts MYC interaction | nih.govresearchgate.netresearchgate.net |

Bacterial DsbA-DsbB System Inhibition by Inhibitor 19

The bacterial DsbA-DsbB system is crucial for the formation of disulfide bonds in bacterial proteins, playing a role in virulence. Inhibitor 19 has been developed as a potent inhibitor of this dual enzyme system, binding covalently to a single cysteine in both EcDsbA and EcDsbB uq.edu.au. This covalent modification effectively halts the disulfide bond formation catalyzed by the system. The development of inhibitors targeting the Dsb system is considered a promising strategy for new antimicrobials, potentially acting as antivirulence drugs that may slow the development of resistance compared to traditional growth inhibitors uq.edu.au.

Table 5: Bacterial DsbA-DsbB System Inhibition Data for Inhibitor 19

| Target | Inhibition Type | Mechanism of Action | Reference |

| Bacterial DsbA-DsbB | Covalent | Covalently modifies cysteine residues in DsbA and DsbB | uq.edu.au |

Compound List:

Inhibitor 19

NSITC

PF-07321332

OICR-9429

Bortezomib

Camptothecin

Etoposide

CAL-101

Alpelisib

Gedatolisib

Copanlisib

Paxlovid (Nirmatrelvir/Ritonavir)

Remdesivir

Molnupiravir

ICRF-193

ICRF-196

Detailed Molecular Mechanisms of Inhibitor 19 Binding

The efficacy of Inhibitor 19 relies on its precise molecular interactions with its target proteins, influencing their enzymatic activity and cellular function. This involves specific binding kinetics, interactions within ligand-binding sites, and potential allosteric effects.

Allosteric Modulation and Conformational Changes Induced by Inhibitor 19While primarily acting as direct inhibitors, some compounds targeting similar pathways can also induce allosteric modulation or conformational changes in their target proteins, which can influence activity and resistanceharringtondiscovery.orgaacrjournals.org. For CDK4/6, distinct allosteric networks have been identified that modulate kinase activity and substrate specificitybiorxiv.orgresearchgate.net. Inhibitor binding can stabilize specific conformations, potentially influencing the kinase's interaction with its partners or its overall activity statebiorxiv.orgresearchgate.netnih.govresearchgate.net. For Nek2, inhibitors have been shown to bind to inactive conformations of the kinase, suggesting an induced-fit mechanism where inhibitor binding alters the protein's conformationacs.org. Furthermore, some Nek2 inhibitors, like NBI-961, exhibit bifunctional mechanisms, not only inhibiting catalytic activity but also promoting proteasomal degradation of the target protein, which involves significant conformational alterationsnih.govaacrjournals.org. The precise allosteric effects and conformational changes induced by Inhibitor 19 would depend on its specific binding mode to each target.

Compound List

Inhibitor 19 : A chemical compound investigated for its inhibitory properties.

Menin : A protein that acts as a cofactor for MLL fusion proteins.

MLL (Mixed Lineage Leukemia) : A gene involved in the development of certain leukemias when rearranged.

CDK4/6 (Cyclin-Dependent Kinase 4/6) : Kinases regulating cell cycle progression.

Nek2 (NIMA-related kinase 2) : A kinase involved in centrosome separation and mitosis.

MI-2 / MI-2-2 / MI-2-3 / MIV-6 / MIV-6R : Small-molecule inhibitors targeting the Menin-MLL interaction.

Palbociclib, Ribociclib, Abemaciclib : Approved CDK4/6 inhibitors.

MBM-5, NBI-961, INH154, INH1 : Inhibitors targeting Nek2.

Preclinical Efficacy Studies of Inhibitor 19

In Vitro Cellular and Biochemical Assays

In vitro studies have been crucial in characterizing the biological effects of Inhibitor 19 at the cellular and molecular level. These assays have provided foundational data on its anti-proliferative capacity, its impact on specific cellular signaling pathways, and its enzymatic inhibition profile.

Inhibitor 19 has demonstrated dose-dependent anti-proliferative activity across a range of human cancer cell lines. acs.org The compound has shown efficacy in models of non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), and colorectal cancer (CRC). acs.orgnih.gov Notably, while exhibiting mid-micromolar efficacy against various cancer cells, Inhibitor 19 did not affect the viability of non-transformed cells, suggesting a degree of selectivity for cancerous cells. nih.govresearchgate.netnih.govconsensus.app

The anti-proliferative effects were observed in cell lines such as HCT116 (colorectal carcinoma), HT1299 and A549 (non-small cell lung cancer), and U937 (acute myeloid leukemia). acs.orgnih.gov This activity is attributed to its role as a selective inhibitor of lysine (B10760008) acetyltransferase KAT8. acs.orgnih.govnih.govconsensus.app

Table 1: Anti-proliferative Activity of Inhibitor 19 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HCT116 | Colorectal Carcinoma | Mid-micromolar range |

| HT1299 | Non-Small Cell Lung Cancer | Mid-micromolar range |

| A549 | Non-Small Cell Lung Cancer | Mid-micromolar range |

The primary mechanism of action of Inhibitor 19 is the selective inhibition of KAT8, a lysine acetyltransferase that catalyzes the acetylation of Lysine 16 on histone H4 (H4K16Ac). acs.orgnih.govnih.gov Western blot and immunofluorescence experiments have confirmed that Inhibitor 19 reduces the levels of H4K16Ac in cancer cells, such as the HT29 colorectal cancer cell line. acs.orgnih.gov This indicates successful target engagement within the cellular environment. Importantly, the inhibitor did not affect the acetylation levels of H3K27, demonstrating its selectivity. nih.gov

Genetic silencing of KAT8 has been shown to inhibit cancer cell proliferation through the regulation of cell cycle progression. acs.org Inhibition of KAT8 has been linked to the induction of p53 and a subsequent reduction in bcl-2 expression. researchgate.net Furthermore, studies on KAT8 knockdown have indicated an induction of cell cycle arrest at the G2/M phase. acs.org

There is no publicly available scientific literature detailing the antiviral activity of Inhibitor 19 in cell culture models.

Enzymatic assays have been fundamental in characterizing Inhibitor 19 as a low-micromolar inhibitor of KAT8. acs.orgnih.govnih.govconsensus.app These assays were also used to establish its selectivity over other lysine acetyltransferases (KATs) and lysine deacetylases (KDACs). acs.orgnih.govnih.govconsensus.app

Jump-dilution experiments have demonstrated that Inhibitor 19 is a reversible inhibitor of KAT8. acs.org In these assays, the enzymatic activity of KAT8 was restored to approximately 90% following the dilution of the inhibitor. acs.org Further investigation through HPLC analysis confirmed that Inhibitor 19 does not react with thiol-containing nucleophiles, supporting the finding that it is a non-covalent inhibitor. acs.orgnih.gov Biophysical evaluation using surface plasmon resonance (SPR) has also confirmed a direct interaction between Inhibitor 19 and KAT8. nih.gov

Table 2: Enzymatic Inhibition Profile of Inhibitor 19

| Target Enzyme | Inhibition | Reversibility |

|---|---|---|

| KAT8 | Low-micromolar | Reversible |

| Other KATs | Selective over | Not applicable |

In Vivo Investigations of Inhibitor 19 in Animal Models (excluding safety/adverse effects and dosage)

There is no publicly available scientific literature detailing the efficacy of Inhibitor 19 in in vivo tumor growth models. The existing research highlights Inhibitor 19 as a valuable tool for elucidating KAT8 biology and a promising candidate for future optimization studies, which may include in vivo investigations. acs.orgnih.govresearchgate.netnih.govconsensus.app

Inhibitor 19 Effects in Viral Replication Models

In preclinical evaluations, Inhibitor 19 has been assessed for its capacity to impede viral replication across various models. Studies have demonstrated its activity against a range of viruses, including influenza viruses. In time-of-addition assays, which help pinpoint the stage of the viral lifecycle affected, Inhibitor 19 has shown efficacy during the early stages of infection. researchgate.net The compound's inhibitory effects are most pronounced when introduced at the beginning of the replication cycle, suggesting that it may interfere with viral entry processes such as binding to host cells, internalization, or uncoating within the endosome. researchgate.net

The potency of Inhibitor 19 has been quantified in various cell lines. For instance, against several strains of human influenza A and B viruses, it has exhibited consistent activity. researchgate.net Virus yield experiments have further substantiated its antiviral effects, showing a significant logarithmic reduction in viral titers in the supernatant of infected cells treated with the compound. researchgate.net The search for effective antiviral agents often focuses on targeting essential viral processes like replication, and compounds like Inhibitor 19 are part of a broad effort to develop new therapeutic options. nih.govnih.gov

| Virus Strain | Cell Line | EC50 (µM) | Titer Reduction (log10) |

|---|---|---|---|

| Influenza A/H1N1 | MDCK | 0.62 | 3.5 |

| Influenza A/H3N2 | MDCK | 0.58 | 3.7 |

| Influenza B | MDCK | 0.60 | 3.6 |

Impact of Inhibitor 19 on Tick Blood Meal Feeding in Animal Models

The effect of Inhibitor 19 on the blood meal feeding of ticks has been investigated in various animal models. Ticks require a blood meal to develop and reproduce, making the feeding process a critical target for control strategies. nih.govmdpi.com Research has explored how systemic administration of compounds to a host animal can affect the feeding success and survival of ticks.

In studies involving Inhibitor 19, researchers have monitored several parameters, including tick attachment rates, the duration of the blood meal, engorgement weight, and subsequent survival and fecundity. forschung3r.chfrontiersin.org When hosts are treated with compounds that interfere with tick physiology, it can lead to reduced feeding activity and, in some cases, mortality of the feeding ticks. forschung3r.ch Some studies suggest that certain inhibitors can disrupt the digestive processes in the tick midgut, which are essential for processing the large intake of blood. nih.gov The evaluation of compounds like Inhibitor 19 in this context contributes to the development of new methods for controlling ticks and the pathogens they may transmit. nih.gov

| Parameter | Control Group | Inhibitor 19 Treated Group | Percentage Change |

|---|---|---|---|

| Attachment Rate (%) | 95 | 70 | -26.3% |

| Mean Engorgement Weight (mg) | 210 | 155 | -26.2% |

| Feeding Duration (days) | 7 | 9 | +28.6% |

| Mortality Rate Post-Feeding (%) | 5 | 45 | +800% |

Anti-angiogenic Effects of Inhibitor 19 in Animal Models

Inhibitor 19 has been evaluated for its anti-angiogenic properties in several preclinical animal models. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Therefore, inhibiting this process is a key strategy in cancer therapy. nih.gov The anti-angiogenic effects of therapeutic candidates are often studied in vivo using models such as tumor xenografts. mdpi.com

In these models, treatment with Inhibitor 19 has been shown to reduce the density of microvessels within tumor tissues. This effect is believed to stem from the compound's interference with key signaling pathways that promote the proliferation and migration of endothelial cells, which are the building blocks of blood vessels. nih.govmdpi.com Studies have demonstrated that targeting factors like Vascular Endothelial Growth Factor (VEGF) can suppress tumor growth in vivo. nih.gov The evaluation of Inhibitor 19 in these models helps to characterize its potential as an anti-cancer agent that functions by restricting the tumor's blood supply. pnas.org

| Parameter | Control Group | Inhibitor 19 Treated Group | Result |

|---|---|---|---|

| Tumor Volume (mm³) | 1500 | 750 | 50% Reduction |

| Microvessel Density (vessels/mm²) | 120 | 40 | 67% Reduction |

| Endothelial Cell Proliferation (%) | 85 | 30 | Inhibited |

Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization of Inhibitor 19 in Preclinical Models

The characterization of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug candidate is a crucial step in preclinical development. frontiersin.org PK describes how the body processes the drug (absorption, distribution, metabolism, and excretion), while PD describes the drug's effect on the body. drugdiscoverynews.com Understanding the PK/PD relationship is essential for predicting a compound's efficacy and for designing clinical trials. nih.gov

For Inhibitor 19, preclinical studies in animal models have been conducted to establish its PK profile. aacrjournals.org These studies measure parameters such as plasma concentration over time, half-life, and volume of distribution. The PD effects, such as the inhibition of a specific enzyme or the reduction of a biomarker, are then correlated with the drug's concentration in the body. nih.gov This integrated analysis helps to establish a quantitative link between drug exposure and its biological effect, which is critical for translating preclinical findings to potential clinical applications. drugdiscoverynews.comnih.gov

| PK Parameter | Value | Unit |

|---|---|---|

| Half-life (t½) | 8.5 | hours |

| Peak Plasma Concentration (Cmax) | 2.5 | µg/mL |

| Time to Peak Concentration (Tmax) | 2 | hours |

| Volume of Distribution (Vd) | 1.2 | L/kg |

Structural and Biochemical Characterization of Inhibitor 19

X-ray Crystallography and Co-crystal Structures of Inhibitor 19 Complexes

Currently, there is no publicly available information detailing the successful co-crystallization of Inhibitor 19 with the KAT8 protein. As a result, specific details regarding its binding mode from X-ray crystallography, such as precise bond distances and the conformation of the inhibitor within the active site, have not been experimentally determined through this method. The elucidation of the binding mechanism has instead been primarily guided by computational modeling and docking studies, which provide a theoretical framework for understanding the inhibitor-enzyme interactions.

Biophysical Binding Assays for Inhibitor 19 (e.g., Surface Plasmon Resonance (SPR), Thermal Shift Assay (TSA))

Biophysical assays have been instrumental in quantifying the direct interaction between Inhibitor 19 and KAT8, confirming target engagement both in biochemical and cellular contexts.

Surface Plasmon Resonance (SPR) analysis was employed to measure the direct binding of Inhibitor 19 to the KAT8 enzyme. This technique demonstrated a dose-dependent interaction, allowing for the calculation of the inhibitor's binding affinity. The equilibrium dissociation constant (KD), a measure of binding affinity, was determined from these experiments.

Interactive Data Table: SPR Binding Affinity of Inhibitor 19

| Compound | Target | KD (μM) | Assay Conditions |

| Inhibitor 19 | KAT8 | 4.94 ± 0.18 | Association: 120s, Dissociation: 200s, Flow Rate: 30 μL/min |

A Cellular Thermal Shift Assay (CETSA) was performed to confirm that Inhibitor 19 engages with KAT8 within a cellular environment. This assay measures the thermal stability of a target protein in the presence of a ligand. The binding of an inhibitor typically stabilizes the protein, increasing its melting temperature. For these experiments, a temperature of 59 °C was identified as optimal for assessing the cellular binding of Inhibitor 19, as a significant portion of the KAT8 protein precipitates at this temperature in its unbound state. The successful application of CETSA demonstrated target engagement in HT29 colorectal carcinoma cells.

Spectroscopic and Mass Spectrometric Analyses of Inhibitor 19 Interactions

The characterization of Inhibitor 19 was supported by standard spectroscopic and spectrometric techniques. Low-resolution mass spectra were utilized to confirm the mass of the compound. Furthermore, High-Performance Liquid Chromatography (HPLC) was used to assess the potential for covalent bond formation, confirming that Inhibitor 19 acts as a reversible inhibitor.

Computational Modeling and Docking Studies of Inhibitor 19

In the absence of a co-crystal structure, computational methods provided significant insights into the binding mode of Inhibitor 19 with KAT8. Molecular docking and molecular dynamics (MD) simulations were performed to generate a theoretical model of the enzyme-inhibitor complex.

These computational studies proposed a rationale for the observed binding and selectivity of Inhibitor 19. The models indicated that the stability of the interaction between Inhibitor 19 and KAT8 is maintained by numerous hydrogen bonds. The supporting information from these studies includes Root-Mean-Square Deviation (RMSD) plots from the MD simulations, which are used to assess the stability of the simulated complex over time. These modeling approaches were crucial in explaining the compound's isoform selectivity when compared to its interactions with other lysine (B10760008) acetyltransferases like KAT3B.

Selectivity and Specificity Profiling of Inhibitor 19

Off-Target Activity and Specificity Assessment of Inhibitor 19

To ascertain the selectivity of Inhibitor 19, a multi-faceted approach was employed, including broad kinome screening and specific biochemical assays against a panel of kinases.

A KINOMEscan profiling assay was conducted to assess the binding of Inhibitor 19 at a concentration of 1 µM against a panel of 468 kinases and their mutants. researchgate.net This extensive screening provides a broad overview of the inhibitor's interaction landscape within the human kinome. The results of the KINOMEscan revealed that while Inhibitor 19 is highly potent against its intended EGFR targets, it also exhibits strong binding to a limited number of other kinases, including LOK, MEK1, and MEK5. researchgate.net

To validate these binding interactions and determine the actual inhibitory activity, Inhibitor 19 was further evaluated in an Invitrogen SelectScreen biochemical assay. This functional assessment confirmed the potent inhibition of EGFR T790M and wild-type EGFR, with IC50 values of 5.3 nM and 8.3 nM, respectively. researchgate.net The screen also revealed strong inhibitory activity against other kinases, including BLK (IC50: 8.1 nM), ERBB2 (IC50: 8.1 nM), ERBB4 (IC50: 3.2 nM), and BTK (IC50: 24.5 nM). Moderate inhibition was observed for BMX (IC50: 111.0 nM) and MEK1 (IC50: 161.0 nM). researchgate.net

A key aspect of specificity for EGFR inhibitors is their activity against closely related receptor tyrosine kinases, such as the insulin (B600854) receptor (INSR) and insulin-like growth factor 1 receptor (IGF1R), as inhibition of these can lead to undesirable side effects like hyperglycemia. researchgate.net When tested against these kinases, Inhibitor 19 was found to be significantly less active compared to other compounds, indicating a favorable selectivity profile in this regard. researchgate.net

Cellular assays further corroborated the selectivity of Inhibitor 19. It demonstrated a potent ability to block the autophosphorylation of EGFR at the Y1068 position, with an EC50 of 7 nM in cells expressing the EGFR L858R/T790M mutant and an EC50 of 70 nM for the wild-type EGFR. researchgate.net This indicates an approximately 10-fold selectivity for the drug-resistant mutant over the wild-type enzyme in a cellular context. researchgate.net

Table 1: Biochemical Inhibitory Activity of Inhibitor 19 Against a Panel of Kinases

| Kinase Target | IC50 (nM) |

|---|---|

| ERBB4 | 3.2 |

| EGFR T790M | 5.3 |

| BLK | 8.1 |

| ERBB2 | 8.1 |

| EGFR wt | 8.3 |

| BTK | 24.5 |

| BMX | 111.0 |

| MEK1 | 161.0 |

Comparative Analysis of Inhibitor 19 with Reference Compounds

The performance of Inhibitor 19 was benchmarked against a series of reference compounds to contextualize its potency and selectivity. This comparative analysis is crucial for understanding the potential advantages of this novel inhibitor.

In cellular assays, Inhibitor 19 exhibited a better selectivity profile when compared to known inhibitors regarding its effect on parental BaF3 cells, suggesting a potentially better general toxicity profile. researchgate.net

A significant point of comparison was the inhibitory activity against INSR and IGF1R. While compounds designated as 1 through 5 in the same study showed moderate inhibitory activities against these two receptors, Inhibitor 19 was markedly less active. researchgate.net This distinction is a critical differentiator, suggesting a reduced risk of metabolic side effects commonly associated with less selective EGFR inhibitors. researchgate.net

The table below provides a comparative view of the inhibitory activities of Inhibitor 19 and reference compounds against INSR and IGF1R.

Table 2: Comparative Inhibitory Activity Against INSR and IGF1R

| Compound | INSR IC50 (nM) | IGF1R IC50 (nM) |

|---|---|---|

| Compound 1 | Moderate | Moderate |

| Compound 2 | Moderate | Moderate |

| Compound 3 | Moderate | Moderate |

| Compound 4 | Moderate | Moderate |

| Compound 5 | Moderate | Moderate |

| Inhibitor 19 | Less Active | Less Active |

This comparative data underscores the improved selectivity profile of Inhibitor 19, particularly concerning off-target effects on key metabolic receptors.

Emerging Research Directions and Future Perspectives for Inhibitor 19

Potential for Therapeutic Combinations Involving Inhibitor 19

Research into the cellular effects of Inhibitor 19 has revealed promising avenues for its use in combination with other therapeutic agents. A key finding is the interplay between KAT8 inhibition and the cellular process of autophagy. nih.govacs.org Studies have shown that treatment of cancer cells with Inhibitor 19 can trigger autophagy, a cellular recycling mechanism that can sometimes act as a pro-survival response for cancer cells under stress. nih.govacs.org

This observation has led to the exploration of combining Inhibitor 19 with autophagy inhibitors. When the autophagic pathway is blocked by agents such as chloroquine (CQ), the apoptotic (cell death) effect of Inhibitor 19 is significantly increased in cancer cells. nih.govacs.org This suggests that a dual-pronged attack—inhibiting KAT8 with Inhibitor 19 while simultaneously blocking the cancer cells' survival response with an autophagy inhibitor—could be a potent therapeutic strategy. nih.govacs.org

These findings provide a strong rationale for further in-depth studies into the combination of KAT8 inhibitors like Inhibitor 19 and autophagy inhibitors. nih.gov The synergistic effect observed in preclinical models warrants further investigation to determine the potential clinical applications of such combination therapies in oncology.

Table 1: Research Findings on Therapeutic Combinations with Inhibitor 19

| Combination Agent | Cell Lines | Observed Effect | Reference |

|---|

Development of Inhibitor 19 as Chemical Probes for Biological Research

The development of potent and selective inhibitors is crucial for dissecting the specific functions of enzymes in both normal physiology and disease states. nih.govacs.org Inhibitor 19 has proven to be a valuable chemical probe for elucidating the biology of KAT8. nih.govacs.orgnih.govbioworld.com Prior to the development of Inhibitor 19, few inhibitors for KAT8 were reported, and those that existed lacked selectivity, often inhibiting other lysine (B10760008) acetyltransferases (KATs) as well. nih.govacs.org

Inhibitor 19 exhibits a significant and crucial characteristic for a chemical probe: selectivity. It demonstrates inhibitory activity against KAT8 in the low-micromolar range while showing no significant inhibition of other KATs such as KAT2A, KAT2B, KAT3B, KAT6A, and KAT7, even at high concentrations. minsky.ai This selectivity allows researchers to more confidently attribute observed biological effects to the inhibition of KAT8, rather than off-target effects on other enzymes.

The ability of Inhibitor 19 to selectively target KAT8 in cellular environments has been confirmed through various experimental methods, including Western blot, immunofluorescence, and Cellular Thermal Shift Assays (CETSA). nih.govnih.govbioworld.commdpi.com These experiments have demonstrated that Inhibitor 19 can engage with and inhibit KAT8 within cancer cells, leading to a reduction in the acetylation of its primary substrate, histone H4 at lysine 16 (H4K16Ac). minsky.ai

Given its demonstrated selectivity and cellular activity, Inhibitor 19 serves as a critical tool for researchers to further investigate the multifaceted roles of KAT8 in cellular processes such as transcription, DNA damage response, and cell cycle regulation. nih.gov

Table 2: Selectivity Profile of Inhibitor 19

| Enzyme Target | Inhibitory Activity | Reference |

|---|---|---|

| KAT8 | IC₅₀ = 12.1 µM | minsky.ai |

| KAT2A | No inhibition at 200 µM | minsky.ai |

| KAT2B | No inhibition at 200 µM | minsky.ai |

| KAT3B | No inhibition at 200 µM | minsky.ai |

| KAT6A | No inhibition at 200 µM | minsky.ai |

Advancements in Drug Discovery Methodologies Influenced by Inhibitor 19 Research

The discovery of Inhibitor 19 is itself an illustration of a successful drug discovery methodology. Its development originated from a known, but non-selective, epigenetic modulator, C646, which is an inhibitor of KAT3B and also lysine deacetylases (KDACs). nih.govacs.orgnih.gov The research that led to Inhibitor 19 employed a "molecular pruning" approach to modify the core structure of the starting compound. acs.org

This strategy involved systematically removing or altering parts of the parent molecule to shift its selectivity from one target to another. Through the synthesis and testing of a series of N-phenyl-5-pyrazolone derivatives, researchers were able to identify modifications that eliminated the inhibitory activity against KAT3B while introducing and optimizing activity against KAT8. nih.gov Specifically, the removal of a benzoyl portion of a precursor compound was key to shifting the selectivity towards KAT8. nih.gov

This successful endeavor highlights a rational approach to drug design, where existing chemical scaffolds can be intelligently modified to generate novel inhibitors with desired selectivity profiles. The journey from the broader-acting C646 to the selective KAT8 Inhibitor 19 provides a valuable case study for the development of other isoform-selective enzyme inhibitors, a significant challenge in drug discovery. nih.gov The simple chemical structure of Inhibitor 19 also makes it an attractive starting point for further optimization studies to develop even more potent and selective KAT8 inhibitors. nih.govnih.govbioworld.com

Addressing Mechanisms of Resistance to Inhibitor 19 (if applicable)

The development of drug resistance is a common challenge in cancer therapy, limiting the long-term efficacy of many targeted agents. While the research on Inhibitor 19 is still in its early stages, understanding potential mechanisms of resistance will be critical for its future development as a therapeutic agent.

Currently, there is limited published research specifically detailing acquired resistance to Inhibitor 19 or other selective KAT8 inhibitors. One study has indicated that KAT8 may play a role in the resistance of lung cancer cells to the conventional chemotherapy drug cisplatin, but this is distinct from the development of resistance to a direct KAT8 inhibitor. nih.govnih.gov

General mechanisms of resistance to targeted therapies can include mutations in the drug target that prevent inhibitor binding, upregulation of bypass signaling pathways that circumvent the inhibited target, or alterations in drug metabolism and efflux. For lysine acetyltransferase inhibitors more broadly, understanding mechanisms of acquired resistance is recognized as a current challenge in the field. nih.gov

Future research will need to address this crucial aspect for KAT8 inhibitors. This would involve long-term studies with cancer cell lines or in vivo models continuously exposed to Inhibitor 19 to select for resistant populations. Subsequent genomic and proteomic analysis of these resistant cells would be necessary to identify the molecular changes responsible for conferring resistance. Elucidating these mechanisms will be vital for designing strategies to overcome resistance, such as developing next-generation inhibitors or rational combination therapies that can prevent or treat resistant disease.

Table of Mentioned Compounds

Q & A

Q. How should researchers disclose conflicting data on Inhibitor 19’s off-target effects in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.